molecular formula C22H21ClN4O3 B11244194 N-[2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

N-[2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazin-4-yl]propanamide

Cat. No.: B11244194
M. Wt: 424.9 g/mol
InChI Key: VMPYQZLZKQJORO-UHFFFAOYSA-N
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Description

N-(2-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is a complex organic compound that features a pyridazine ring, a chlorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Chlorophenyl and Methylphenyl Groups: These groups can be introduced via nucleophilic substitution reactions using chlorophenyl and methylphenyl halides.

    Carbamoylation: The final step involves the reaction of the intermediate with chlorophenyl isocyanate to form the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Nitro compounds and halogenated derivatives.

Scientific Research Applications

N-(2-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE
  • N-(2-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE

Uniqueness

N-(2-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL)PROPANAMIDE is unique due to the presence of both chlorophenyl and methylphenyl groups, which can influence its reactivity and interaction with biological targets. This combination of functional groups can lead to distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[2-(4-chloroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide

InChI

InChI=1S/C22H21ClN4O3/c1-3-20(28)25-19-12-18(15-6-4-14(2)5-7-15)26-27(22(19)30)13-21(29)24-17-10-8-16(23)9-11-17/h4-12H,3,13H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

VMPYQZLZKQJORO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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